molecular formula C9H12N6O4 B1220111 Cytarazid CAS No. 67013-98-3

Cytarazid

Katalognummer B1220111
CAS-Nummer: 67013-98-3
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: FEOYKPQEERVCAV-PXBUCIJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytarazid, also known as 2′-Azido-2′-Deoxyarabinofuranosylcytosine, is a recently synthesized compound . It has been found to inhibit the in vitro growth of several human cell lines and to prevent the replication of herpes simplex virus types 1 and 2 .


Synthesis Analysis

This compound was recently synthesized and found to inhibit the in vitro growth of several human cell lines . It served as a substrate for cytoplasmic dCyd kinase partially purified from human peripheral chronic lymphocytic leukemia blast cells .


Chemical Reactions Analysis

This compound proved resistant to deamination by human cytidine/dCyd deaminases purified from acute myelocytic leukemia blast cells and from liver . In intact HeLa cells, the triphosphate derivative of this compound was the major drug metabolite formed .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Formulations

Cytarabine, also known as cytosine arabinoside or Ara-C, is primarily used for treating acute myeloid leukemia and lymphocytic leukemias. Its effectiveness as a chemotherapy agent is limited by rapid deamination to uracil arabinoside, an inactive metabolite. To overcome this, various formulations and derivatives of cytarabine have been developed, such as encapsulation into liposomes and derivatives like ancitabine, enocitabine, and cytarabine ocfosfate. These developments aim to protect cytarabine from rapid degradation and improve its pharmacokinetic parameters (Hamada, Kawaguchi, & Nakano, 2002).

Prodrugs and Delivery Systems

The development of cytarabine prodrugs and delivery systems is a significant area of research. This includes the development of amino acid conjugate ValCytarabine and fatty acid derivative CP-4055, which are in clinical trials for leukemia and solid tumors. Liposomal-cytarabine formulations like DepoCyt have been approved for treating lymphomatous meningitis. These advancements in prodrug strategies and delivery systems enhance the half-life, stability, and delivery of cytarabine for more effective cancer therapy (Chhikara & Parang, 2010).

High-Dose Therapy

High-dose cytarabine (HD araC) therapy has been utilized predominantly in consolidation therapy for acute myeloid leukemia (AML) and in patients with relapsed or resistant AML. The optimal use of HD araC is being defined based on leukemia cell karyotype and molecular signature, which is a departure from its historical development that preceded our understanding of AML's heterogeneity (Reese & Schiller, 2013).

Impact on Drug Toxicity and Resistance

Research has also focused on the genetic factors influencing the effectiveness and toxicity of cytarabine. For instance, polymorphisms in genes encoding transporters and enzymes responsible for cytarabine metabolism have been linked to variability in drug sensitivity and toxicity in pediatric acute lymphoblastic leukemia (ALL) (Gabor et al., 2015). Additionally, mechanisms of cytarabine resistance in acute leukemia are being explored to improve treatment efficacy (Li & Bai, 2018).

Optimization for Acute Myeloid Leukemia

Optimizing cytarabine therapy for acute myeloid leukemia has been a key area of research. Studies suggest replacing high-dose cytarabine with an intermediate dose to reduce toxicity without losing efficacy. Understanding how some leukemic stem cells survive cytarabine treatment is crucial for improving therapy outcomes (Momparler, 2013).

Wirkmechanismus

Cytarazid interferes with DNA synthesis in intact HeLa cell nuclei and inhibits both the α- and β-DNA polymerases purified from HeLa cells in a manner competitive with deoxycytidine triphosphate . It is not able to replace deoxycytidine triphosphate for the synthesis of DNA in either intact nuclei or in cell-free preparations .

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYKPQEERVCAV-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67013-98-3
Record name Cytarazid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytarazid
Reactant of Route 2
Cytarazid
Reactant of Route 3
Cytarazid
Reactant of Route 4
Cytarazid
Reactant of Route 5
Cytarazid
Reactant of Route 6
Cytarazid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.